

Investigating Fangchinoline's Effect on the PI3K/Akt Pathway: Application Notes and Protocols

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Compound of Interest		
Compound Name:	Fangchinoline	
Cat. No.:	B191232	Get Quote

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These application notes provide a comprehensive overview and detailed protocols for investigating the effects of **fangchinoline**, a bisbenzylisoquinoline alkaloid, on the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. **Fangchinoline** has demonstrated significant anti-tumor activity in various cancer models by inhibiting this critical cell survival and proliferation pathway.

Introduction

The PI3K/Akt pathway is a crucial intracellular signaling cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and motility. Aberrant activation of this pathway is a common feature in many types of cancer, making it a prime target for therapeutic intervention. **Fangchinoline** has emerged as a promising natural compound that exerts its anti-cancer effects by directly or indirectly suppressing the PI3K/Akt pathway.[1][2][3] [4][5] This leads to the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and suppression of metastasis in cancer cells.[1][3][6][7][8][9][10][11]

Studies have shown that **fangchinoline** can decrease the expression levels of PI3K and subsequently reduce the phosphorylation of its key downstream effector, Akt, at residues such as Serine 473 and Threonine 308.[1][9][11][12] This inactivation of the PI3K/Akt axis triggers a cascade of downstream events, including the modulation of apoptosis-related proteins like Bcl-



2 and Bax, activation of caspases, and downregulation of survival proteins like X-linked inhibitor of apoptosis protein (XIAP).[6][9][11][12][13]

Data Presentation: Efficacy of Fangchinoline

The following tables summarize the quantitative data from various studies on the effects of **fangchinoline** on cancer cell lines.

Table 1: IC50 Values of **Fangchinoline** in Esophageal Squamous Cell Carcinoma (ESCC) Cell Lines

Cell Line	Cell Type	IC50 (μM)
HET-1A	Normal Human Esophageal Epithelial	8.93
EC1	Human ESCC	3.042
ECA109	Human ESCC	1.294
Kyse450	Human ESCC	2.471
Kyse150	Human ESCC	2.22
Data sourced from a study on human esophageal cancer.[14]		

Table 2: Effect of **Fangchinoline** on PI3K/Akt Pathway Proteins in Gastric Cancer Cells (SGC7901)



Treatment Concentration (µmol/L)	PI3K Expression	Phospho-Akt (Ser308) Expression	Total Akt Expression
0 (Control)	High	High	Unchanged
10	Decreased	Decreased	Unchanged
20	Markedly Decreased	Markedly Decreased	Unchanged
30	Dramatically Decreased	Dramatically Decreased	Unchanged
Summary of findings from Western blot analysis after 48h treatment.[1]			

Table 3: Downstream Effects of Fangchinoline in Various Cancer Cell Lines

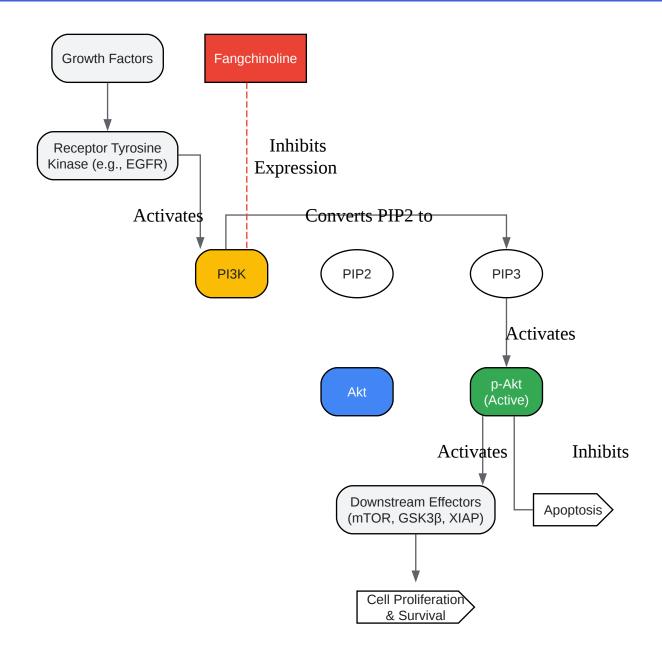


Cell Line(s)	Cancer Type	Observed Effects
SGC7901	Gastric Cancer	Inhibition of proliferation, migration, and invasion; Induction of apoptosis.[1][2] [10]
GBC-SD, NOZ	Gallbladder Cancer	Inhibition of proliferation and clone formation; Induction of apoptosis via PI3K/Akt/XIAP axis suppression.[6][7][13]
MDA-MB-231	Breast Cancer	Inhibition of proliferation; Induction of apoptosis via mitochondrial pathway and decreased p-Akt.[3][9]
DLD-1, LoVo	Colon Adenocarcinoma	Inhibition of proliferation, migration, invasion; Induction of apoptosis and G1 cell cycle arrest.[8][15]
HEL	Leukemia	Induction of G0/G1 cell cycle arrest and apoptosis.[5]

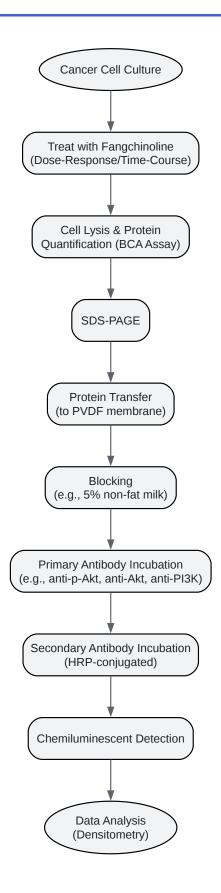
Mandatory Visualizations

The following diagrams illustrate the key pathways and experimental workflows discussed in these application notes.









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